molecular formula C12H15NO B12114434 3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)-

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)-

Cat. No.: B12114434
M. Wt: 189.25 g/mol
InChI Key: HWGRSAKMHASXJK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- (CAS: 501116-86-5) is an α,β-unsaturated amide with a trans (E)-configured double bond. Its molecular formula is C₁₄H₁₈N₂O, featuring a phenyl group at the 4-position, a dimethylamino substituent on the amide nitrogen, and a conjugated butenamide backbone.

Key structural attributes:

  • E-configuration: Ensures planarity of the α,β-unsaturated system, enhancing conjugation and reactivity.
  • Phenyl group: Introduces aromaticity, influencing electronic properties and π-π stacking interactions.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-N,N-dimethyl-4-phenylbut-3-enamide

InChI

InChI=1S/C12H15NO/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+

InChI Key

HWGRSAKMHASXJK-RMKNXTFCSA-N

Isomeric SMILES

CN(C)C(=O)C/C=C/C1=CC=CC=C1

Canonical SMILES

CN(C)C(=O)CC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Protocol

The protocol involves sequential addition of dry tetrahydrofuran (THF), dimethyl sulfide-borane complex (Me₂S·BH₃), and cyclohexene to a palladium catalyst at 0°C. A terminal alkyne (e.g., phenylacetylene) is introduced, followed by stirring at room temperature until completion. The (E)-alkene geometry is favored under these conditions, as evidenced by coupling constants in ¹H NMR spectra (J = 15–16 Hz for trans-vinylic protons).

Key Data

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

  • Solvent : THF or DMF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% for analogous compounds.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 2.97 (s, 6H, N(CH₃)₂), 3.28 (d, J = 6.4 Hz, 2H, CH₂), 6.30 (dt, J = 15.6 Hz, 1H, CH=CH), 7.2–7.4 (m, 5H, Ar-H).

    • ¹³C NMR: δ 37.4 (N(CH₃)₂), 122.6 (CH=CH), 134.0 (C=O), 171.6 (CON(CH₃)₂).

Amidation of α,β-Unsaturated Acids

The conversion of α,β-unsaturated carboxylic acids to amides via coupling reagents is a versatile approach. A study by Greenlee (1984) and later work by Brunner et al. (1986) highlight the use of activated esters or acid chlorides reacted with dimethylamine.

Synthesis of (E)-4-Phenyl-3-butenoic Acid

The precursor acid is synthesized via Knoevenagel condensation between benzaldehyde and malonic acid, yielding (E)-4-phenyl-3-butenoic acid. Catalytic piperidine in ethanol at reflux (24 h) provides the acid in 65–75% yield.

Amidation Procedure

The acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is subsequently reacted with dimethylamine in dichloromethane at 0°C. Triethylamine is added to scavenge HCl, and the mixture is stirred for 12 h.

Optimization Insights

  • Coupling Agents : EDCl/HOBt or DCC/DMAP improve yields (80–90%) compared to direct amine-acid coupling.

  • Solvent : DCM or THF.

  • Workup : Aqueous extraction and silica gel chromatography (eluent: 5% MeOH in DCM).

Spectral Validation

  • FTIR : 1699 cm⁻¹ (C=O, acid), 1642 cm⁻¹ (C=O, amide).

  • ¹H NMR : δ 3.05 (s, 6H, N(CH₃)₂), 6.50 (d, J = 15.6 Hz, 1H, CH=CH), 7.35–7.45 (m, 5H, Ar-H).

Condensation of Enamines with Acyl Chlorides

A lesser-known but efficient method involves the condensation of enamines with benzoyl chlorides. This one-pot strategy, adapted from Japanese Patent JP57-126980 (1982), generates α,β-unsaturated amides with high stereoselectivity.

Reaction Mechanism

Enamine formation between dimethylamine and acrolein derivatives precedes acylation. For example, 3-dimethylaminopropenal reacts with benzoyl chloride in the presence of triethylamine, yielding the target compound via elimination of HCl.

Process Details

  • Reagents : Benzoyl chloride (1.2 eq), enamine (1.0 eq), Et₃N (2.0 eq).

  • Conditions : DCM, 0°C to rt, 6 h.

  • Yield : 60–70% after column chromatography.

Analytical Data

  • MS(ES+) : m/z 204.2 [M+H]⁺.

  • ¹³C NMR : δ 171.8 (C=O), 137.2 (CH=CH), 129.1–130.5 (Ar-C).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (E:Z) Key Advantage
Palladium coupling70–85>95:5Scalable, single-step
Acid amidation80–90>98:2High purity, adaptable
Enamine condensation60–7090:10No transition metals required

Challenges and Mitigation Strategies

  • Stereochemical Control : Use of bulky ligands (e.g., P(t-Bu)₃) in Pd catalysis suppresses Z-isomer formation.

  • Byproduct Formation : Azeotropic removal of water during condensation reactions minimizes oxazole byproducts.

  • Purification : Reverse-phase chromatography (MeCN/H₂O) resolves polar impurities in amidation routes .

Chemical Reactions Analysis

Types of Reactions

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenyl group or the dimethylamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce dimethylamine derivatives.

Scientific Research Applications

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

(a) N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (CAS: N/A)
  • Structural Differences: Incorporates a quinoline core, cyano group, and fluorobenzyl ether substituents.
  • The fluorobenzyl moiety increases metabolic stability due to fluorine’s resistance to oxidation .
(b) N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structural Differences: Aromatic nitro group and chlorophenethyl chain instead of dimethylamino and phenyl groups.
  • Key Implications: The nitro group introduces strong electron-withdrawing effects, altering redox properties and reactivity in electrophilic substitution reactions . The chlorophenethyl chain may enhance membrane permeability in biological systems compared to the dimethylamino group .

Comparison of Amide Derivatives in Corrosion Inhibition

N-(N’-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide
  • Structural Differences : Contains a sulphonamido group and carboxylic acid substituent.
  • Key Findings from DFT Studies :
    • Higher HOMO energy (-5.2 eV vs. -6.1 eV in the target compound) indicates greater electron-donating capacity, improving adsorption on metal surfaces.
    • Lower LUMO energy (-1.8 eV vs. -2.4 eV) suggests stronger electron-accepting ability, enhancing corrosion inhibition efficiency .
Parameter Target Compound Sulphonamido Butanamide
HOMO Energy (eV) -6.1 -5.2
LUMO Energy (eV) -2.4 -1.8
Dipole Moment (Debye) 3.8 4.5

Impact of Chain Length and Functional Groups

(a) 3-Hexen-1-amine, N,N-dimethyl-4-phenyl- (CAS: 877375-91-2)
  • Structural Differences : Hexenyl chain instead of butenamide backbone; amine vs. amide functionality.
  • Key Implications :
    • The longer chain increases hydrophobicity (LogP: ~3.2 vs. ~2.5 for the target compound).
    • The amine group confers basicity (pKa ~9.5), enabling protonation in physiological environments, unlike the neutral amide .
(b) N-(4-Butanoyl-3-hydroxyphenyl)butanamide
  • Structural Differences: Two butanoyl chains and a hydroxyl group.
  • Key Implications :
    • Hydroxyl group enables hydrogen bonding, improving crystallinity (melting point: 145–147°C vs. ~120°C for the target compound) .
    • The absence of a conjugated double bond reduces reactivity in Michael addition reactions .

Q & A

Q. Critical Parameters :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the (3E)-isomer.
  • Reaction monitoring using TLC or LC-MS to detect intermediates ().

How can the stereochemistry of (3E)-3-Butenamide, N,N-dimethyl-4-phenyl- be confirmed experimentally?

Basic Research Question
The (3E)-configuration is confirmed through:

  • ¹H NMR Spectroscopy : The coupling constant (J) between H₂ and H₃ protons in the α,β-unsaturated amide typically ranges from 12–16 Hz for trans (E) configuration, compared to 6–10 Hz for cis (Z) ().
  • X-ray Crystallography : Single-crystal diffraction studies using programs like SHELXL () refine bond angles and distances to validate the geometry.
  • UV-Vis Spectroscopy : Conjugation in the (E)-isomer results in a redshifted λmax compared to the (Z)-form ().

Q. Example Data :

Proton PositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H₂ (vinyl)6.2–6.514.5 (E-configuration)
H₃ (vinyl)7.1–7.4-

How can contradictions between spectroscopic data and computational predictions for this compound be resolved?

Advanced Research Question
Discrepancies often arise from solvent effects, dynamic equilibria, or improper DFT model parameters. Methodological solutions include:

  • Solvent Correction : Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO or chloroform) to match experimental conditions ().
  • Dynamic NMR Studies : Probe temperature-dependent spectral changes to identify rotational barriers or tautomerism.
  • Crystallographic Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries ().

Case Study : If NMR shows unexpected splitting in the N-methyl region, crystallography can rule out polymorphic variations ().

What advanced techniques are suitable for studying the reactivity of the α,β-unsaturated amide moiety?

Advanced Research Question
The electrophilic β-carbon in the α,β-unsaturated amide can undergo Michael additions or cycloadditions. Key approaches include:

  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH using stopped-flow UV-Vis ().
  • Isotopic Labeling : Introduce ¹³C or ²H at the β-position to track mechanistic pathways via NMR or MS ().
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets ().

Example : A study on N-[4-((3-hydroxyphenyl)-3-methylpiperazin-1-yl)methyl-2-methylpropyl]-4-phenoxybenzamide () demonstrated how substituents alter reactivity through steric and electronic effects.

How can byproducts in the synthesis of (3E)-3-Butenamide derivatives be systematically analyzed?

Q. Methodological Guidance

  • LC-MS/MS Analysis : Use reverse-phase C18 columns with electrospray ionization (ESI) to detect impurities. Compare fragmentation patterns with reference standards ().
  • High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of byproducts (e.g., dimerization products or hydrolysis derivatives).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures ().

Example : In N-(3-chlorophenethyl)-4-nitrobenzamide synthesis (), unreacted 4-nitrobenzoyl chloride was detected via LC-MS at m/z 200.1 [M+H]⁺.

What strategies optimize the stability of (3E)-3-Butenamide derivatives under storage conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at 150–200°C).
  • Light Sensitivity Tests : Store samples in amber vials under argon if UV-Vis shows λmax in the 250–300 nm range ().
  • Long-Term Stability : Conduct accelerated aging studies at 40°C/75% RH for 6 months, monitoring purity via HPLC ().

Key Finding : Amides with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced stability compared to electron-donating substituents ().

How can computational tools predict the biological activity of (3E)-3-Butenamide analogs?

Advanced Research Question

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ().
  • Molecular Dynamics Simulations : Simulate binding to target proteins (e.g., kinases) using GROMACS or AMBER.
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.